gamma-Terpineol

Übersicht

Beschreibung

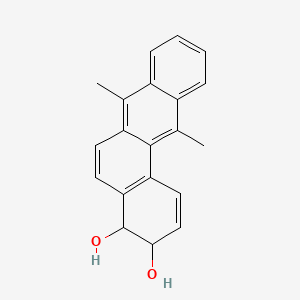

Gamma-Terpineol is a naturally occurring monoterpenoid alcohol. It is one of the isomers of terpineol, which also includes alpha-terpineol, beta-terpineol, delta-terpineol, and terpinen-4-ol . This compound is less commonly found in nature compared to its alpha and terpinen-4-ol counterparts . It is a colorless liquid with a pleasant odor, often used in the fragrance and flavor industry .

Wissenschaftliche Forschungsanwendungen

Gamma-Terpineol has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Gamma-Terpineol, a naturally occurring monoterpene, has been found to interact with various targets, primarily bacteria. It has shown significant antibacterial activity against common foodborne pathogenic bacteria such as Escherichia coli O157:H7, Salmonella typhimurium, Listeria monocytogenes, and Staphylococcus aureus .

Mode of Action

The mode of action of this compound involves its interaction with the bacterial cell membrane. The hydroxyl group of this compound forms glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, as revealed by infrared spectroscopy analysis . This interaction affects the membrane function, contributing to the bacteria’s death . It increases the membrane gelation and reduces the membrane fluidity .

Biochemical Pathways

This compound affects the proton motive force and oxidative phosphorylation in bacteria . The disruption of proton motive force and the leakage of ATP result in a deficit of intracellular ATP . This compound is part of the terpenoid biosynthesis pathway, which involves the conversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into various terpenoids .

Pharmacokinetics

For instance, alpha-Terpineol has shown good permeation properties across intestinal cells, and its bioavailability after intravenous and oral administration to rats was found to be significant .

Result of Action

The primary result of this compound’s action is the death of bacteria due to the disruption of their cell membrane function . It also has neuroprotective effects, as seen in rats with acute cerebral ischemia, where it reduced neurological deficits and cerebral infarction size . It mitigated pro-inflammatory and pro-apoptotic factors and increased anti-apoptotic factors in the cortex, hippocampus, and striatum .

Action Environment

Environmental factors can influence the action of this compound. For instance, the extraction process of this compound from plants can vary due to environmental factors, leading to differences in the compound’s profile . Additionally, the dermal absorption of similar compounds like alpha-Terpineol can be influenced by factors such as skin type, environmental conditions, and physicochemical activities .

Biochemische Analyse

Biochemical Properties

Gamma-Terpineol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound can interact with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and contributing to its antioxidant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules. This compound can bind to specific receptors on the cell surface, triggering downstream signaling cascades. It can also inhibit or activate enzymes by binding to their active sites. For instance, this compound inhibits COX and LOX enzymes by binding to their catalytic domains, thereby reducing the production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its potency may decrease over time. In vitro and in vivo studies have demonstrated that this compound can exert sustained anti-inflammatory and antioxidant effects, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects. It is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 (CYP450) in the liver, leading to the formation of metabolites that can be excreted from the body. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. For example, this compound has been shown to inhibit the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme involved in the pentose phosphate pathway, thereby affecting cellular redox balance and energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be acetylated or phosphorylated, which can influence its localization to the nucleus or other organelles. The subcellular localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamma-Terpineol can be synthesized through the hydration of alpha-pinene or turpentine . The process involves the addition of water to the double bond of alpha-pinene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield .

Another method involves the biotransformation of monoterpenes like limonene, alpha-pinene, and beta-pinene using microbial processes . This method leverages the enzymatic activity of microorganisms to convert the monoterpenes into this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the continuous-flow synthesis method . This method optimizes the reaction conditions to achieve high conversion rates and selectivity. For example, the hydration of alpha-pinene using an aqueous solution of chloroacetic acid in continuous flow conditions can yield this compound with good conversion and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Gamma-Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include terpineol oxide, dihydroterpineol, and halogenated terpineol derivatives .

Vergleich Mit ähnlichen Verbindungen

Gamma-Terpineol is unique among its isomers due to its specific chemical structure and properties . Similar compounds include:

Alpha-Terpineol: Widely found in nature and commonly used in the fragrance industry.

Beta-Terpineol: Less common and has different chemical properties compared to this compound.

Delta-Terpineol: Rarely found in nature and has limited applications.

Terpinen-4-ol: Commonly found in essential oils and has significant antimicrobial properties.

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Eigenschaften

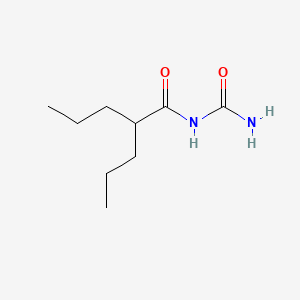

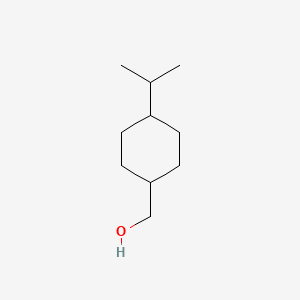

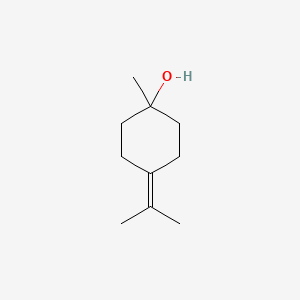

IUPAC Name |

1-methyl-4-propan-2-ylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRLDGQZIVUQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC(CC1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060416 | |

| Record name | gamma-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

586-81-2 | |

| Record name | γ-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 - 70 °C | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of gamma-terpineol in the context of plant essential oils and their applications?

A: this compound is a common constituent of various plant essential oils, often contributing to their characteristic aromas. For instance, research has identified this compound as a significant component in the essential oils of Dysphania graveolens [], Thymus kotschyanus, and Thymus persicus []. These oils are known for their potent antimicrobial properties and are traditionally used against intestinal parasites []. In the case of Thymus species, the high concentration of aromatic compounds like carvacrol and thymol, along with this compound, likely contributes to their strong antibacterial activity [].

Q2: How does this compound contribute to the sensory characteristics of food products?

A: this compound is known for its pleasant, floral, and slightly woody aroma, making it a valuable fragrance compound in various applications. Research on the renowned "Dahongpao Mother Tree" tea (Camellia sinensis) highlighted the presence of this compound, along with other aroma compounds, contributing to its stronger floral, fruity, green, and woody odor profile compared to its cuttings []. This finding suggests that this compound plays a crucial role in shaping the unique sensory experience of this tea variety.

Q3: Are there any studies investigating the metabolic pathways of this compound in microorganisms?

A: Yes, research has explored the bacterial catabolism of limonene, a monoterpene, which involves this compound as an intermediate product. A study successfully cloned and expressed genes from Enterobacter cowanii 6L, demonstrating the microorganism's ability to utilize limonene []. The researchers identified four novel limonene hydroxylase enzymes that catalyzed the conversion of limonene to various products, including this compound []. This finding provides valuable insights into the microbial degradation pathways of monoterpenes and the role of enzymes like limonene hydroxylase in producing compounds like this compound.

Q4: Can you elaborate on the analytical techniques used to identify and quantify this compound in complex mixtures?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to analyze and quantify this compound in complex mixtures like essential oils and plant extracts. This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. Researchers utilized GC-MS to determine the chemical composition of Dysphania graveolens and Dysphania ambrosioides essential oils, revealing the presence and relative abundance of this compound []. Similarly, GC-MS analysis was crucial in identifying and quantifying this compound in the "Dahongpao Mother Tree" tea, contributing to the understanding of its distinct aroma profile [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)